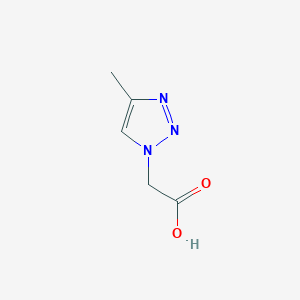
1-(2-Isothiocyanatoethoxy)-2-methoxybenzene
Übersicht
Beschreibung
1-(2-Isothiocyanatoethoxy)-2-methoxybenzene is a chemical compound that has garnered attention due to its unique structure and potential applications in various fields. This compound features an isothiocyanate group, which is known for its reactivity and versatility in chemical synthesis and biological interactions.
Vorbereitungsmethoden
The synthesis of 1-(2-Isothiocyanatoethoxy)-2-methoxybenzene typically involves the reaction of 2-vinyloxyethyl isothiocyanate with aromatic diols such as catechol, resorcinol, or hydroquinone . The reaction is catalyzed by acids like trifluoroacetic acid, heptafluorobutyric acid, or p-toluenesulfonic acid at temperatures ranging from 40°C to 70°C . The process yields bis-acetals containing isothiocyanato groups in quantitative yields .
Analyse Chemischer Reaktionen
1-(2-Isothiocyanatoethoxy)-2-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine or thiol.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions with alcohols, thiols, carboxylic acids, and amines. Common reagents used in these reactions include trifluoroacetic acid, heptafluorobutyric acid, and p-toluenesulfonic acid.
Wissenschaftliche Forschungsanwendungen
1-(2-Isothiocyanatoethoxy)-2-methoxybenzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Biology: The compound’s reactivity makes it useful for modifying biomolecules and studying protein-ligand interactions.
Industry: Used in the production of polymers and other materials with specific functional properties.
Wirkmechanismus
The mechanism of action of 1-(2-Isothiocyanatoethoxy)-2-methoxybenzene involves its isothiocyanate group, which can react with nucleophiles such as amines, thiols, and hydroxyl groups. This reactivity allows the compound to modify proteins and other biomolecules, potentially affecting their function and activity . The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-(2-Isothiocyanatoethoxy)-2-methoxybenzene can be compared to other isothiocyanate-containing compounds such as:
2-Vinyloxyethyl isothiocyanate: Similar in structure but lacks the methoxy group, making it less versatile in certain reactions.
1,2-Bis[1-(2-isothiocyanatoethoxy)ethoxy]benzene: Contains two isothiocyanate groups, offering different reactivity and applications.
3-(2-Isothiocyanatoethoxy)prop-1-ene: Another related compound with different functional groups and reactivity.
The uniqueness of this compound lies in its combination of the isothiocyanate and methoxy groups, providing a balance of reactivity and stability that is valuable in various chemical and biological applications .
Eigenschaften
IUPAC Name |
1-(2-isothiocyanatoethoxy)-2-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S/c1-12-9-4-2-3-5-10(9)13-7-6-11-8-14/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXAYYHOCBFQTIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCN=C=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[2-Amino-4-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-thiazol-5-yl]-acetic acid](/img/structure/B3163930.png)









